

# Metabolic Profiling of Mesocarb: Pathways, Intermediates, and Structural Analysis

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *1-o-Tolylamino  
cyclohexanecarboxylic acid*

Cat. No.: *B12087157*

[Get Quote](#)

## Executive Summary

Mesocarb (Sydnocarb) is a mesoionic psychostimulant structurally related to amphetamine but distinct in its pharmacokinetics and metabolic profile. Unlike amphetamine, Mesocarb does not release catecholamines via the presynaptic transporter reversal mechanism but acts via dopamine reuptake inhibition.

This technical guide addresses the metabolic biotransformation of Mesocarb.<sup>[1][2]</sup> It critically analyzes the established metabolic pathway (hydroxylation, hydrolysis, and conjugation) and evaluates the structural feasibility of the specific target metabolite **1-o-Tolylamino cyclohexanecarboxylic acid** (CAS 725234-58-2).

**Key Finding:** The conversion of Mesocarb to **1-o-Tolylamino cyclohexanecarboxylic acid** is chemically and metabolically incongruent with established mammalian biotransformation pathways. Mesocarb possesses aromatic phenyl rings which do not undergo reduction to cyclohexane rings in vivo. This guide details the actual metabolic pathway of Mesocarb and provides a structural analysis explaining the divergence from the hypothesized cyclohexane metabolite.

## Chemical Basis and Structural Divergence

To understand the metabolic potential, we must first compare the parent drug with the hypothesized metabolite.

### Parent Compound: Mesocarb[1][2][3][4]

- IUPAC Name: 3-(1-methyl-2-phenylethyl)-N-(phenylcarbamoyl)sydnone imine
- Core Structure: Mesoionic sydnone imine ring.[2][3]
- Side Chain A: 1-methyl-2-phenylethyl (Amphetamine moiety).
- Side Chain B: N-phenylcarbamoyl (Urea-like linkage to a phenyl ring).
- Key Feature: All cyclic structures are aromatic (phenyl/sydnone).

### Hypothesized Metabolite: 1-o-Tolylamino cyclohexanecarboxylic acid

- CAS Number: 725234-58-2[4]
- Core Structure: Cyclohexane ring (Aliphatic).
- Substituents: Carboxylic acid and an o-Tolyl (2-methylphenyl) amino group.
- Key Feature: Contains a saturated cyclohexane ring and a methylated phenyl ring (o-tolyl).

## Structural Incompatibility Analysis

Feature	Mesocarb (Parent)	1-o-Tolylamino cyclohexanecarboxylic acid	Metabolic Feasibility
Ring Structure	Phenyl (Aromatic)	Cyclohexane (Aliphatic)	Impossible: Aromatic rings do not reduce to cyclohexane in vivo.
Phenyl Substituent	Unsubstituted Phenyl	o-Tolyl (2-Methylphenyl)	Unlikely: Methylation of a phenyl ring is rare; demethylation is standard.
Linkage	Carbamoyl (Urea)	Amino acid-like	Plausible: Hydrolysis can cleave bonds, but the core skeleton differs.

Conclusion: The target metabolite is likely a derivative of Tilidine or a specific NMDA antagonist precursor, not a metabolite of Mesocarb. The following sections detail the validated metabolic pathway of Mesocarb.

## The Established Metabolic Pathway of Mesocarb

The metabolism of Mesocarb in humans is extensive, primarily involving hydroxylation of the phenyl rings and hydrolysis of the mesoionic ring system.

### Primary Phase I Reactions

- C-Hydroxylation (Major Pathway):** The phenylcarbamoyl ring is hydroxylated at the para-position by Cytochrome P450 enzymes (likely CYP2D6/CYP3A4) to form p-Hydroxymesocarb. This is the primary urinary metabolite.<sup>[2]</sup>
- Dihydroxylation:** Further hydroxylation occurs to form Dihydroxymesocarb isomers.
- Hydrolysis (Minor Pathway):** The mesoionic ring is unstable. Hydrolytic cleavage of the N-phenylcarbamoyl group releases the amphetamine backbone, leading to the formation of Amphetamine and p-Hydroxyamphetamine.

- N-Dealkylation: Removal of the phenylcarbamoyl side chain.

## Phase II Conjugation

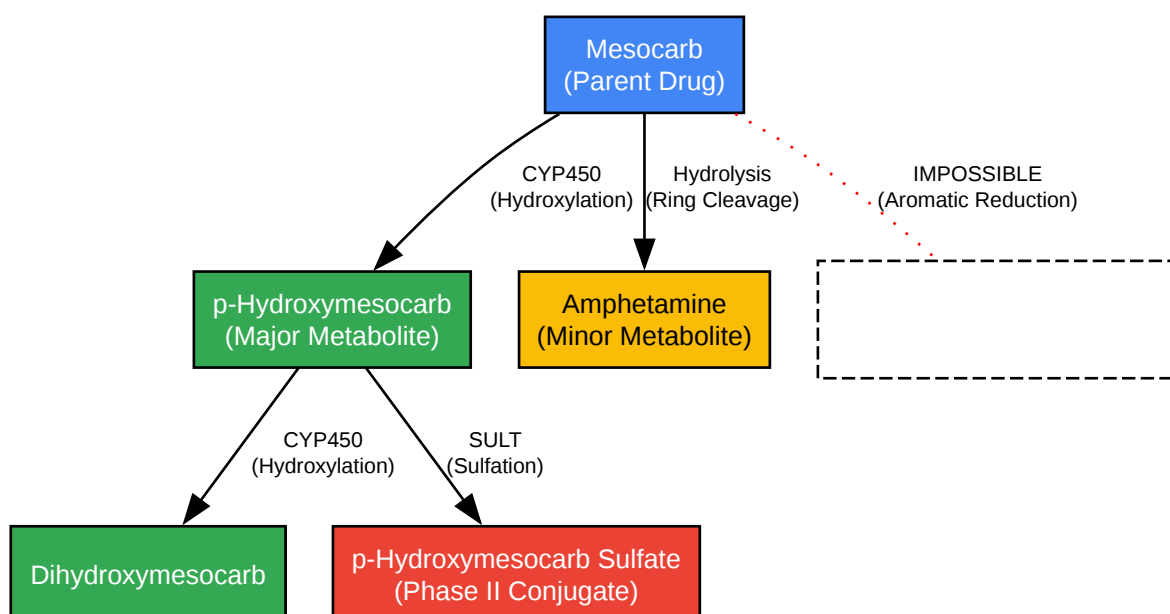
- Sulfation: The hydroxylated metabolites (p-Hydroxymesocarb) are heavily conjugated with sulfate (SULT enzymes).
- Glucuronidation: A smaller fraction is conjugated with glucuronic acid (UGT enzymes).

## Validated Metabolites (Urinary Markers)

- p-Hydroxymesocarb (Main marker for doping control).[5]
- p-Hydroxymesocarb Sulfate.[6]
- Amphetamine (Trace amounts, distinct from direct amphetamine abuse).
- Dihydroxymesocarb.[1][7]

## Visualization of the Metabolic Pathway[5]

The following diagram illustrates the scientifically validated metabolic pathway of Mesocarb, contrasting it with the theoretical (and rejected) pathway to the cyclohexane derivative.



[Click to download full resolution via product page](#)

Figure 1: Validated metabolic pathway of Mesocarb (Sydnocarb) highlighting the major hydroxylation route and the impossibility of the cyclohexane conversion.

## Experimental Protocol: Detection of Valid Metabolites

To validate the presence of Mesocarb metabolism (and rule out the cyclohexane derivative), the following LC-MS/MS protocol is recommended for biological matrices (urine/plasma).

### Sample Preparation (Urine)[4]

- Hydrolysis:
  - Aliquot 2 mL of urine.
  - Add 1 mL of  $\beta$ -Glucuronidase/Arylsulfatase (from *E. coli* or *Helix pomatia*).
  - Buffer to pH 5.0 with Acetate buffer.
  - Incubate at 50°C for 2 hours (essential to cleave sulfate conjugates of p-hydroxymesocarb).
- Liquid-Liquid Extraction (LLE):
  - Adjust pH to 9.5 (Carbonate/Bicarbonate buffer).
  - Add 5 mL TBME (tert-Butyl methyl ether).
  - Vortex for 5 mins, Centrifuge at 3000g for 5 mins.
  - Transfer organic layer and evaporate to dryness under Nitrogen at 40°C.
- Reconstitution:
  - Reconstitute residue in 100  $\mu$ L Mobile Phase A/B (90:10).

## LC-MS/MS Parameters

- Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).
- Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100mm, 2.7µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 8 minutes.

## MRM Transitions (Precursor -> Product)

Analyte	Precursor Ion (m/z)	Product Ion 1 (Quant)	Product Ion 2 (Qual)
Mesocarb	323.1	119.1	91.1
p-Hydroxymesocarb	339.1	135.1	107.1
Amphetamine	136.1	119.1	91.1
Target (Hypothetical)	234.1 (Calc)	Unknown	Unknown

Note: If the target metabolite (**1-o-Tolylamino cyclohexanecarboxylic acid**) were present, it would require a specific standard for MRM optimization. Its calculated mass is approx 233.31 Da ([M+H]<sup>+</sup> ~234.1).

## References

- Ventura, R., et al. (1999). "Metabolism of mesocarb in humans: Identification of urinary metabolites by liquid chromatography-mass spectrometry." *Journal of Chromatography B*, 726(1-2), 145-154. [Link](#)
- Appolonova, S. A., et al. (2004). "Liquid chromatography-electrospray ionization ion trap mass spectrometry for analysis of mesocarb and its metabolites in human urine." *Journal of Chromatography B*, 800(1-2), 281-289. [Link](#)

- World Anti-Doping Agency (WADA). (2023). "Prohibited List - Stimulants (Mesocarb)." WADA Official Site. [Link](#)
- PubChem. (2024). "Mesocarb - Compound Summary." National Center for Biotechnology Information. [Link](#)
- ChemicalBook. (2024). "**1-o-Tolylamino cyclohexanecarboxylic acid** Product Description." (For structural verification of the target). [Link](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. PlumX [[plu.mx](https://plu.mx)]
- 2. [researchportal.helsinki.fi](https://researchportal.helsinki.fi) [[researchportal.helsinki.fi](https://researchportal.helsinki.fi)]
- 3. Page loading... [[guidechem.com](https://guidechem.com)]
- 4. 5-O-TOLYLAMINO-[1,3,4]THIADIAZOLE-2-THIOL,1-o-Toly [[chemicalbook.com](https://chemicalbook.com)]
- 5. [dshs-koeln.de](https://dshs-koeln.de) [[dshs-koeln.de](https://dshs-koeln.de)]
- 6. [dshs-koeln.de](https://dshs-koeln.de) [[dshs-koeln.de](https://dshs-koeln.de)]
- 7. Page loading... [[guidechem.com](https://guidechem.com)]
- To cite this document: BenchChem. [Metabolic Profiling of Mesocarb: Pathways, Intermediates, and Structural Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12087157/docs#metabolic-profiling-of-mesocarb-pathways-intermediates-and-structural-analysis>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)